tert-Butyl 2-bromo-6-fluorobenzyl(methyl)carbamate
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Overview
Description
tert-Butyl 2-bromo-6-fluorobenzyl(methyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis due to their versatility and stability. This compound is particularly interesting due to its unique structure, which includes a bromine and fluorine atom on the benzyl ring, making it a valuable intermediate in various chemical reactions.
Preparation Methods
The synthesis of tert-Butyl 2-bromo-6-fluorobenzyl(methyl)carbamate typically involves the reaction of 2-bromo-6-fluorobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and purity while reducing production time and cost .
Chemical Reactions Analysis
tert-Butyl 2-bromo-6-fluorobenzyl(methyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the benzyl ring can be replaced by various nucleophiles such as amines, thiols, and alkoxides under suitable conditions.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like sodium hydride, solvents like dichloromethane, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 2-bromo-6-fluorobenzyl(methyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism by which tert-Butyl 2-bromo-6-fluorobenzyl(methyl)carbamate exerts its effects involves the formation of a covalent bond with nucleophilic sites on target molecules. The carbamate group can react with amino groups on proteins, leading to the inhibition of enzyme activity or modification of protein function . The bromine and fluorine atoms on the benzyl ring can also participate in various interactions, enhancing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 2-bromo-6-fluorobenzyl(methyl)carbamate include:
tert-Butyl 2-bromo-5-fluorobenzyl(methyl)carbamate: Similar structure but with the fluorine atom at the 5-position.
tert-Butyl 2-chloro-6-fluorobenzyl(methyl)carbamate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl 2-bromo-6-chlorobenzyl(methyl)carbamate: Similar structure but with a chlorine atom instead of fluorine.
The uniqueness of this compound lies in the combination of bromine and fluorine atoms on the benzyl ring, which provides distinct reactivity and properties compared to its analogs.
Properties
Molecular Formula |
C13H17BrFNO2 |
---|---|
Molecular Weight |
318.18 g/mol |
IUPAC Name |
tert-butyl N-[(2-bromo-6-fluorophenyl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C13H17BrFNO2/c1-13(2,3)18-12(17)16(4)8-9-10(14)6-5-7-11(9)15/h5-7H,8H2,1-4H3 |
InChI Key |
VEBZGAZJLNPIPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=C(C=CC=C1Br)F |
Origin of Product |
United States |
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